Cilomilast - 164414-71-5

Cilomilast

Catalog Number: EVT-1179622
CAS Number: 164414-71-5
Molecular Formula: C20H25NO4
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cilomilast (Ariflo, SB-207,499) is a drug which was developed for the treatment of respiratory disorders such as asthma and Chronic Obstructive Pulmonary Disease (COPD). It is orally active and acts as a selective Phosphodiesterase-4 inhibitor. Following four clinical trials, the drug proved to be effective in treating COPD, however it has never been marketed due to a poor side effect profile.
4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)-1-cyclohexanecarboxylic acid is a member of methoxybenzenes.
Classification
  • Type: Small molecule
  • Chemical Formula: C20_{20}H25_{25}N O4_{4}
  • Molecular Weight: 343.42 g/mol
  • CAS Number: 153259-65-5
  • DrugBank Accession Number: DB03849
Synthesis Analysis

Cilomilast is synthesized through a multi-step process that involves several key reactions. The synthesis pathway begins with 3-(cyclopentyloxy)-4-methoxybenzaldehyde and proceeds through seven steps to yield the final product. The detailed steps include:

  1. Formation of Intermediates: The initial step involves the formation of a cyclohexane derivative from the aldehyde.
  2. Functional Group Modifications: Subsequent reactions introduce the cyano group and modify the carboxylic acid functionalities.
  3. Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for pharmacological testing.

The synthesis is characterized by specific parameters such as temperature control, reaction times, and solvent choices to optimize yield and purity .

Chemical Reactions Analysis

Cilomilast undergoes various chemical reactions during its metabolism and interactions within biological systems:

  1. Metabolism: Cilomilast is primarily metabolized via oxidation (3-hydroxylation) by cytochrome P450 enzymes, particularly CYP 2C8.
  2. Conjugation Reactions: It also undergoes decyclopentylation and acyl glucuronidation.
  3. Excretion Pathway: Approximately 92% of cilomilast is excreted in urine, indicating significant renal clearance.

These metabolic pathways are crucial for understanding cilomilast's pharmacokinetics and potential drug interactions .

Mechanism of Action

Cilomilast exerts its therapeutic effects primarily through the selective inhibition of phosphodiesterase 4 isoenzymes. This inhibition leads to an increase in cyclic adenosine monophosphate levels within cells, which has several downstream effects:

  1. Anti-inflammatory Effects: By inhibiting phosphodiesterase 4, cilomilast reduces the activity of pro-inflammatory cells involved in asthma and COPD pathogenesis.
  2. Bronchodilation: Increased cyclic adenosine monophosphate levels lead to relaxation of bronchial smooth muscle.
  3. Mucus Regulation: Cilomilast modulates mucus secretion and hypersecretion commonly observed in respiratory diseases.

The compound shows a ten-fold selectivity for the PDE4D isoenzyme over other isoforms, enhancing its therapeutic profile while minimizing side effects associated with broader phosphodiesterase inhibition .

Physical and Chemical Properties Analysis

Cilomilast possesses several important physical and chemical properties that influence its behavior as a pharmaceutical agent:

PropertyValue
Melting Point157 °C
pKa4.58
Water Solubility0.0155 mg/mL
LogP (octanol-water partition coefficient)3.91
Polar Surface Area79.55 Ų
Number of Rotatable Bonds5
Applications

Cilomilast was primarily developed for treating chronic obstructive pulmonary disease and asthma due to its anti-inflammatory properties. Its applications include:

  1. Respiratory Disorders: Targeting inflammation associated with COPD and asthma.
  2. Research Tool: As a selective phosphodiesterase 4 inhibitor, cilomilast serves as a valuable tool in pharmacological research aimed at understanding inflammatory processes.
  3. Potential Combination Therapy: Although not marketed due to safety concerns, cilomilast's mechanism suggests it could be beneficial when combined with other therapies targeting respiratory diseases.

Despite its promising pharmacological profile, cilomilast's development has faced challenges due to adverse effects observed in clinical trials .

Introduction to Cilomilast

Cilomilast (chemical name: cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid) is an orally active small molecule with the molecular formula C₂₀H₂₅NO₄ and a molecular weight of 343.42 g/mol [2] [3]. As a selective phosphodiesterase 4 (PDE4) inhibitor, it represents a significant advancement in targeting the inflammatory pathways underlying chronic respiratory diseases. Unlike non-selective phosphodiesterase inhibitors such as theophylline, Cilomilast exhibits a refined mechanism focused specifically on modulating cyclic adenosine monophosphate (cAMP) metabolism within immune and inflammatory cells [1] [10]. Its development marked a strategic shift toward precision anti-inflammatory therapeutics for conditions like chronic obstructive pulmonary disease (COPD), where conventional treatments often fall short.

Historical Development and Discovery of Cilomilast

Cilomilast (initially coded SB-207,499 and proposed under the trade name Ariflo) was discovered and developed by GlaxoSmithKline as part of a systematic effort to create second-generation PDE4 inhibitors with improved therapeutic profiles [3] [4]. Early first-generation PDE4 inhibitors like rolipram demonstrated potent anti-inflammatory effects but were hampered by severe adverse effects, particularly nausea and emesis, linked to their interaction with the high-affinity rolipram binding site (HARBS) in the central nervous system [4]. To circumvent this, medicinal chemists employed a structure-based design strategy, culminating in the synthesis of Cilomilast through a seven-step process starting from 3-(cyclopentyloxy)-4-methoxybenzaldehyde [2] [4]. Key structural innovations included:

  • Introduction of a cis-4-cyanocyclohexyl moiety to enhance PDE4 binding specificity.
  • Incorporation of a negatively charged carboxylic acid group at physiological pH to limit blood-brain barrier penetration, thereby reducing neurotoxic side effects [4] [8].

Table 1: Key Milestones in Cilomilast Development

YearDevelopment PhaseSignificant Findings
1998PreclinicalIdentification as a potent PDE4 inhibitor (Ki = 92 nM) with 10-fold selectivity for PDE4D subtype [2] [4]
2001Phase II Clinical TrialsDemonstrated statistically significant improvement in forced expiratory volume in 1 second (FEV1) and quality of life in COPD patients [4]
2003Regulatory SubmissionSubmitted for FDA approval based on 24-week trials; received approvable letter requesting additional efficacy data [3] [9]
2006Phase III CompletionMixed efficacy results and emerging gastrointestinal tolerability concerns led to development discontinuation [5] [9]

Despite promising Phase II data, the drug's development was terminated after Phase III trials revealed only modest clinical benefits (FEV1 increase of 51.53 mL vs. placebo) that failed to outweigh gastrointestinal adverse events [5] [7] [9]. Nevertheless, Cilomilast served as a pivotal proof-of-concept for PDE4 inhibition in COPD, informing subsequent agents like roflumilast [10].

Classification Within Phosphodiesterase 4 (PDE4) Inhibitors

Cilomilast belongs to the second-generation PDE4 inhibitor class, characterized by improved selectivity and reduced central nervous system penetration compared to first-generation compounds [4] [10]. PDE4 enzymes hydrolyze cAMP, a secondary messenger that suppresses inflammation and promotes airway smooth muscle relaxation. The classification of Cilomilast within this category is defined by three key attributes:

  • Isoenzyme Selectivity: Cilomilast inhibits all PDE4 subtypes (PDE4A, PDE4B, PDE4C, PDE4D) but exhibits a 10-fold higher potency for the PDE4D variant (Ki = 92 nM) [2] [4]. This subtype selectivity distinguishes it from pan-PDE4 inhibitors and may influence its anti-inflammatory effects on specific immune cells.
  • Binding Site Specificity: Unlike rolipram, Cilomilast does not discriminate between the high-affinity HARBS and catalytic sites of PDE4. This uniform binding profile correlates with reduced emetic potential in preclinical models [4] [8].
  • Pharmacokinetic Profile: As a carboxylic acid-containing molecule, Cilomilast is predominantly ionized at physiological pH, restricting its distribution to the central nervous system. This minimizes neuropsychiatric side effects while allowing engagement with pulmonary inflammatory cells [4] [8].

Table 2: Comparative Analysis of PDE4 Inhibitors

ParameterCilomilastRoflumilastFirst-Generation (e.g., Rolipram)
Molecular Weight343.42 g/mol [2]403.2 g/mol275.3 g/mol
PDE4 Inhibition (Ki)92 nM (PDE4D) [4]0.8 nM (Pan-PDE4)1.5 nM (Pan-PDE4)
Subtype SelectivityPDE4D > Others (10-fold) [2] [4]Non-selectiveNon-selective
Central Nervous System PenetrationLow (due to anionic charge) [4] [8]ModerateHigh
Therapeutic IndexImproved vs. first-gen [10]Clinically approvedLimited by tolerability

This refined classification positions Cilomilast as a tissue-targeted PDE4 inhibitor with a distinct mechanism: elevating cAMP in lung immune cells without broad systemic effects. Its failure to reach clinical use contrasts with roflumilast, which received approval due to superior efficacy in reducing COPD exacerbations [7] [10].

Significance in Respiratory and Inflammatory Disease Research

Cilomilast has contributed substantially to understanding PDE4-driven inflammation in respiratory diseases, particularly through its demonstrated effects on pathological cells and clinical outcomes in COPD.

Anti-Inflammatory Mechanisms:Cilomilast suppresses multiple pro-inflammatory cells through cAMP stabilization:

  • Macrophages: Reduces release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and leukotriene B4 in vitro, though efficacy in human alveolar macrophages from COPD patients was limited at clinically relevant concentrations [1] [6] [8].
  • Neutrophils: Inhibits reactive oxygen species generation, chemotaxis, and degranulation [1] [4].
  • CD8+ T-lymphocytes: Decreases proliferation and interferon-gamma production, directly targeting a key cell type in COPD pathogenesis [8].
  • Epithelial Cells: Attenuates cytokine-induced expression of adhesion molecules like VCAM-1 [4].

In human bronchial biopsies from COPD patients, 15 mg twice-daily Cilomilast treatment for 12 weeks significantly reduced mucosal CD8+ T cells (−46%) and CD68+ macrophages (−39%), indicating direct tissue anti-inflammatory activity [8].

Clinical Research Implications:Phase III trials (e.g., studies 039, 156) demonstrated measurable though modest benefits:

  • Lung Function: Mean FEV1 improvement of 51.53 mL (95% CI: 43.17–59.90) vs. placebo across 27 trials [5] [7].
  • Exacerbations: 22% reduction in exacerbation rate (odds ratio 0.78; 95% CI: 0.73–0.83) [7].
  • Quality of Life: St George’s Respiratory Questionnaire (SGRQ) score improvement by −1.06 units (95% CI: −1.68 to −0.43), below the clinically meaningful threshold of −4 units [7] [9].

Table 3: Clinical Efficacy Outcomes from Cilomilast Trials in COPD

Outcome MeasurePerformance vs. PlaceboStudy Details
FEV1 Change+51.53 mL (95% CI: 43.17–59.90) [5] [7]27 trials (N=20,585) over 6–24 weeks
COPD Exacerbation Rate22% reduction (OR 0.78; 95% CI: 0.73–0.83) [7]23 trials (N=19,948)
SGRQ Score Change−1.06 units (95% CI: −1.68 to −0.43) [7] [9]11 trials (N=7,645)
Tissue Inflammation↓CD8+ T cells (−46%) and macrophages (−39%) [8]Bronchial biopsies (N=59)

The drug’s mixed clinical results underscored the complexity of COPD inflammation: while statistically significant, FEV1 improvements were below the 100–140 mL threshold considered clinically relevant. This suggested PDE4 inhibition alone might be insufficient for severe disease, motivating research into combination therapies (e.g., with p38 mitogen-activated protein kinase inhibitors) [6] [9]. Cilomilast’s legacy thus lies in validating PDE4 as a tractable target and establishing foundational efficacy benchmarks for future PDE4 inhibitors in inflammatory lung diseases [4] [10].

Properties

CAS Number

164414-71-5

Product Name

Cilomilast

IUPAC Name

4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)

InChI Key

CFBUZOUXXHZCFB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3

Synonyms

Ariflo
Cilomilast
SB 207499

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.